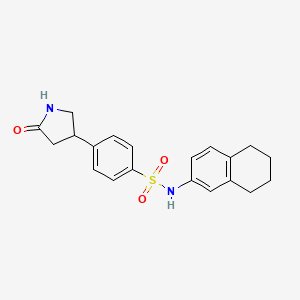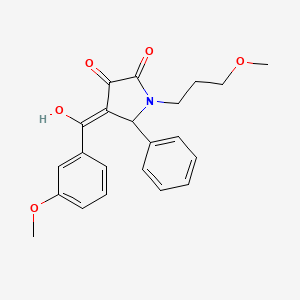
2-amino-1-(4-fluorophenyl)-4-(3-nitrophenyl)-5-oxo-N-(1,3-thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-(4-fluorophenyl)-4-(3-nitrophenyl)-5-oxo-N-(1,3-thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a hexahydroquinoline core, which is known for its biological activity, and is further functionalized with fluorophenyl, nitrophenyl, thiazolyl, and carboxamide groups, enhancing its chemical versatility and potential utility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(4-fluorophenyl)-4-(3-nitrophenyl)-5-oxo-N-(1,3-thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common approach is the Hantzsch reaction, which synthesizes hexahydroquinoline derivatives. The process generally includes:
Condensation Reaction: Combining an aldehyde (such as 4-fluorobenzaldehyde), a β-keto ester, and an ammonium acetate in the presence of a catalyst.
Cyclization: Formation of the hexahydroquinoline ring system.
Functional Group Introduction: Subsequent steps introduce the nitrophenyl, thiazolyl, and carboxamide groups through various substitution and coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-1-(4-fluorophenyl)-4-(3-nitrophenyl)-5-oxo-N-(1,3-thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄), catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Coupling: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, hexahydroquinoline derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Industry
In the industrial sector, such compounds might be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with various molecular targets, such as enzymes or receptors, through its functional groups. The fluorophenyl and nitrophenyl groups could enhance binding affinity and specificity, while the thiazolyl group might contribute to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-N-(1,3-thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- 2-amino-1-(4-methylphenyl)-4-(3-nitrophenyl)-5-oxo-N-(1,3-thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Uniqueness
The presence of the fluorophenyl group in 2-amino-1-(4-fluorophenyl)-4-(3-nitrophenyl)-5-oxo-N-(1,3-thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s biological activity, metabolic stability, and overall chemical reactivity, making it a unique candidate for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C25H20FN5O4S |
|---|---|
Poids moléculaire |
505.5 g/mol |
Nom IUPAC |
2-amino-1-(4-fluorophenyl)-4-(3-nitrophenyl)-5-oxo-N-(1,3-thiazol-2-yl)-4,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H20FN5O4S/c26-15-7-9-16(10-8-15)30-18-5-2-6-19(32)21(18)20(14-3-1-4-17(13-14)31(34)35)22(23(30)27)24(33)29-25-28-11-12-36-25/h1,3-4,7-13,20H,2,5-6,27H2,(H,28,29,33) |
Clé InChI |
JDHQCNRNZRWRBD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)F)N)C(=O)NC4=NC=CS4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(2-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-5-oxo-2-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11051124.png)
![methyl 3-(1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11051127.png)
![3-(4-methoxyphenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11051130.png)
![2-{2-[4-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one](/img/structure/B11051137.png)
![N-cyclopropyl-4-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]piperazine-1-carbothioamide](/img/structure/B11051149.png)


![6-amino-8-(thiophen-2-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11051169.png)
![4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one](/img/structure/B11051172.png)
![Ethanimidoyl chloride, 2-chloro-N-[[[(3-methylphenyl)amino]carbonyl]oxy]-](/img/structure/B11051178.png)
![1-{[4-methoxy-3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B11051188.png)
![8H-Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 9,10-dihydro-2-(2-thienyl)-](/img/structure/B11051201.png)
![N-(2,6-dimethylphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11051206.png)